molecular formula C12H19N3O B2836726 3-cycloheptanecarbonyl-1-methyl-1H-pyrazol-5-amine CAS No. 1856046-30-4

3-cycloheptanecarbonyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2836726
CAS No.: 1856046-30-4
M. Wt: 221.304
InChI Key: PTJKNWLCSMWCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cycloheptanecarbonyl-1-methyl-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group, a methyl group, and a cycloheptyl group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cycloheptanecarbonyl-1-methyl-1H-pyrazol-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-methylpyrazole with cycloheptanone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-cycloheptanecarbonyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-cycloheptanecarbonyl-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, polymers, and other functional materials

Mechanism of Action

The mechanism of action of 3-cycloheptanecarbonyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-methyl-1-phenylpyrazole
  • 3-amino-5-methyl-1H-pyrazole
  • 1-methyl-5-amino-1H-pyrazole

Uniqueness

3-cycloheptanecarbonyl-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and may contribute to its unique biological activities and reactivity .

Properties

IUPAC Name

(5-amino-1-methylpyrazol-3-yl)-cycloheptylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-15-11(13)8-10(14-15)12(16)9-6-4-2-3-5-7-9/h8-9H,2-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJKNWLCSMWCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)C2CCCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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